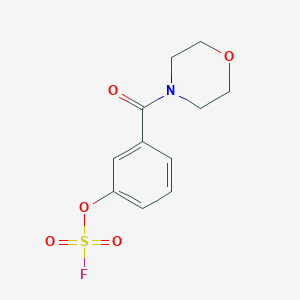
1-(3-Bromophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)propan-1-ol is a compound with the molecular weight of 215.09 . It is also known as 3-(3-Bromophenyl)propan-1-ol . It is used in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)propan-1-ol involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and the system is kept warm at 50 °C for 2 hours . After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)propan-1-ol can be represented by the InChI code: 1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)propan-1-ol is a pale-yellow to yellow-brown liquid .科学的研究の応用
Synthesis and Biological Examination
1-(3-Bromophenyl)propan-1-ol has been utilized in the synthesis of various chemical compounds. For instance, Stenlake, Patrick, and Sneader (1989) explored its use in the synthesis of ring-substituted arylpropanonamines and their quaternary salts. These compounds were examined as potential intravenous anesthetics, indicating its relevance in medicinal chemistry research (Stenlake, Patrick, & Sneader, 1989).
Reactivity and Structural Studies
Garcia, Fronczek, and Gandour (1992) researched the reactivity of 3-(N,N-Dimethylamino)propan-1-ol with aryl α-bromoacetophenones. This study provides insights into the structure of the products formed from such reactions, contributing to the broader understanding of chemical reactions involving 1-(3-Bromophenyl)propan-1-ol (Garcia, Fronczek, & Gandour, 1992).
Cyclisation Studies
The compound has also been a subject in cyclisation studies. Goosen, McCleland, and Rinaldi (1993) provided evidence of 1-(3-Bromophenyl)propan-1-ol undergoing cyclisation via aryl radical cation and alkoxyl radical intermediates. Such research is pivotal in understanding the cyclisation mechanisms in organic chemistry (Goosen, McCleland, & Rinaldi, 1993).
Antimicrobial and Antiradical Activities
1-(3-Bromophenyl)propan-1-ol derivatives have been investigated for their antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds from 1-(3-Bromophenyl)propan-1-ol and tested them against various human pathogens. The study provides valuable information on the potential use of these compounds in the development of new antimicrobial agents (Čižmáriková et al., 2020).
Corrosion Inhibition
Research by Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their performance as corrosion inhibitors on carbon steel. This study highlights the practical applications of 1-(3-Bromophenyl)propan-1-ol derivatives in industrial contexts, particularly in the prevention of metal corrosion (Gao, Liang, & Wang, 2007).
Safety and Hazards
1-(3-Bromophenyl)propan-1-ol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
It is known that this compound is an essential precursor utilized in the intricate process of synthesizing cutting-edge pharmaceutical compounds .
Mode of Action
As a precursor in pharmaceutical synthesis, it likely interacts with its targets to form more complex compounds, which then exert their therapeutic effects .
Biochemical Pathways
Given its role as a precursor in pharmaceutical synthesis, it is plausible that it participates in various biochemical reactions leading to the formation of therapeutically active compounds .
Result of Action
It is known to be used in the synthesis of pharmaceutical compounds designed to combat a spectrum of debilitating ailments including inflammatory diseases and cancer .
特性
IUPAC Name |
1-(3-bromophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRBOGHEHVPWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)
![2-[(4-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2702677.png)

![4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2702679.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride](/img/structure/B2702681.png)


![N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide](/img/structure/B2702688.png)
![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)